

The Molecular Architecture of Dibenzobarallene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzobarallene, formally known as 9,10-dihydroanthracene-9,10- α , β -succinic acid anhydride, is a rigid, polycyclic aromatic hydrocarbon with a unique bridged structure. Its well-defined three-dimensional architecture makes it a valuable scaffold in supramolecular chemistry and a precursor for the synthesis of various heterocyclic compounds with potential pharmacological applications. This guide provides an in-depth analysis of the molecular structure of **dibenzobarallene**, supported by crystallographic and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate its application in research and development.

Molecular Structure and Properties

Dibenzobarallene (C₁₈H₁₂O₃) is synthesized through a Diels-Alder reaction between anthracene and maleic anhydride.[1][2] This cycloaddition reaction results in a rigid bicyclic system with two fused benzene rings. The molecule possesses a high degree of symmetry and a well-defined cleft, making it an interesting building block for molecular tweezers and host-guest chemistry.[3]

IUPAC Nomenclature and Synonyms



- Systematic IUPAC Name: (15R,19S)-17-oxapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione[2]
- Common Synonyms: 9,10-Dihydroanthracene-9,10-α,β-succinic acid anhydride, Anthracene-maleic anhydride adduct, 5,6:7,8-dibenzobicyclo[2.2.2]octa-5,7-diene-2,3-dicarboxylic acid anhydride[1][2]

Physicochemical Properties

Property	- Value	Reference
Molecular Formula	C18H12O3	[2]
Molecular Weight	276.29 g/mol	[2]
Appearance	White crystalline solid	[4]
Melting Point	261-263 °C	[4]

Crystallographic Data

The precise three-dimensional structure of a polymorph of **dibenzobarallene** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group C 1 c 1.[2]

Unit Cell Parameters

Parameter	Value	
a	15.410 Å	
b	9.4020 Å	
С	11.0939 Å	
α	90.00°	
β	124.235°	
У	90.00°	
Data obtained from a study by Díaz de Delgado,		

G. et al. (2002) as cited on PubChem.[2]



Key Structural Features

The benzene rings in the **dibenzobarallene** structure are planar. The dihedral angle between these two rings has been reported to be 53.9°. The anhydride ring is also planar and forms angles of 57.5° and 4.3° with the benzene rings.[5] A comprehensive list of bond lengths and angles would be available in the full crystallographic information file from the cited study.

Experimental Protocols Synthesis of Dibenzobarallene via Diels-Alder Reaction

The most common method for the synthesis of **dibenzobarallene** is the Diels-Alder cycloaddition of anthracene and maleic anhydride.[1]

Materials:

- Anthracene
- Maleic anhydride
- Xylene (anhydrous)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Buchner funnel and filter paper
- · Ice bath

Procedure:

- In a round-bottom flask, combine equimolar amounts of anthracene and maleic anhydride.
- Add a sufficient volume of anhydrous xylene to dissolve the reactants upon heating.



- Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.
- Maintain the reflux for approximately 30-60 minutes. The progress of the reaction can be monitored by the disappearance of the yellow color of the reactants.
- After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
- Further cool the flask in an ice bath to promote crystallization of the product.
- Collect the crystalline product by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold xylene or another suitable solvent like ethyl
 acetate to remove any unreacted starting materials.
- Dry the crystals in a vacuum oven or by air drying.

Characterization Methods

A general workflow for the single-crystal X-ray diffraction analysis of **dibenzobarallene** is as follows:

- 1. Crystal Growth:
- Slow evaporation of a saturated solution of **dibenzobarallene** in a suitable solvent (e.g., ethyl acetate) can yield single crystals of suitable quality for X-ray diffraction.
- 2. Data Collection:
- A selected single crystal is mounted on a goniometer head.
- X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
- The crystal is maintained at a constant temperature (e.g., 293 K) during data collection.
- 3. Structure Solution and Refinement:



- The collected diffraction data are processed to determine the unit cell dimensions and space group.
- The crystal structure is solved using direct methods or Patterson methods.
- The structural model is then refined using full-matrix least-squares on F².

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
 - Instrumentation: A typical NMR spectrometer (e.g., Bruker Avance 400 MHz).
 - Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
 - Internal Standard: Tetramethylsilane (TMS).
 - Expected Signals: Aromatic protons typically appear in the range of δ 7.2–8.1 ppm.[4]
- ¹³C NMR: The carbon-13 NMR spectrum is used to identify the different carbon environments in the molecule.
 - o Instrumentation: As above.
 - Solvent and Standard: As above.
 - \circ Expected Signals: Aromatic carbons are expected in the region of δ 120–140 ppm.[4]

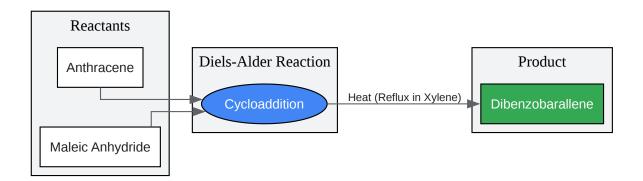
Fourier-Transform Infrared (FT-IR) Spectroscopy:

- FT-IR spectroscopy is used to identify the functional groups present in the molecule.
 - Instrumentation: A standard FT-IR spectrometer (e.g., Bruker Tensor 27).
 - Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.
 - Key Vibrational Bands:



- C=O stretching (anhydride): Two characteristic bands are observed in the region of 1750-1850 cm⁻¹. A doublet may appear around 1837 cm⁻¹ and 1863 cm⁻¹ due to coupled vibrations of the two carbonyl groups.[5]
- C-O stretching: Bands are typically observed around 1231 cm⁻¹ and 1290 cm⁻¹.[5]
- C=C-H stretching (aromatic): A characteristic band appears around 3070 cm⁻¹.[5]

Visualizations Synthesis of Dibenzobarallene



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Caption: Synthetic pathway of **Dibenzobarallene**.

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